molecular formula C15H20N2O2 B12531047 N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide CAS No. 678969-39-6

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide

Cat. No.: B12531047
CAS No.: 678969-39-6
M. Wt: 260.33 g/mol
InChI Key: LKBICXCMPOOQEC-UHFFFAOYSA-N
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Description

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a pyridine ring substituted with an ethyl group and a methoxybenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an amine, followed by coupling with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a physiological response. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,6-Dihydro-1(2H)-pyridinyl)-4-methoxybenzamide: Lacks the ethyl group, which may affect its biological activity.

    N-(5-Ethyl-1(2H)-pyridinyl)-4-methoxybenzamide: Similar structure but different substitution pattern on the pyridine ring.

Uniqueness

N-(5-Ethyl-3,6-dihydro-1(2H)-pyridinyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

678969-39-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H20N2O2/c1-3-12-5-4-10-17(11-12)16-15(18)13-6-8-14(19-2)9-7-13/h5-9H,3-4,10-11H2,1-2H3,(H,16,18)

InChI Key

LKBICXCMPOOQEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCN(C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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